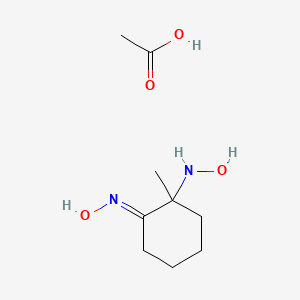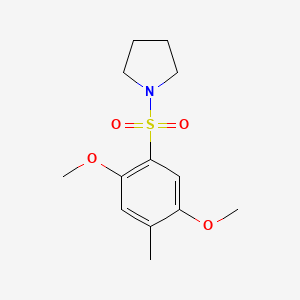
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid. The resulting oxime can then be acetylated using acetic anhydride to form the acetate derivative.
Industrial Production Methods
On an industrial scale, the production of cyclohexanone oxime is often achieved through the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and efficiency .
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The acetate group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various acyl derivatives depending on the acylating agent used.
科学的研究の応用
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
作用機序
The mechanism of action of cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) involves its conversion to other active compounds through chemical reactions. For example, in the Beckmann rearrangement, the oxime group is converted to an amide, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Cyclohexanone oxime: A precursor in the synthesis of ε-caprolactam.
Cyclohexanone: A key intermediate in the production of adipic acid and caprolactam.
Cyclohexanol: Used in the production of plasticizers and as a solvent.
Uniqueness
Cyclohexanone, 2-(hydroxyamino)-2-methyl-, oxime, acetate (1:1) is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions and be used in diverse applications. Its acetate derivative provides additional reactivity compared to the parent oxime, making it valuable in synthetic chemistry and industrial processes .
特性
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4)/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQTUSFJTYKFGJ-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC1(CCCCC1=NO)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC\1(CCCC/C1=N\O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5267432.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetamide](/img/structure/B5267439.png)
![N,N'-{2-butene-1,4-diylbis[thio(4,6-dihydroxy-2,5-pyrimidinediyl)]}diacetamide](/img/structure/B5267456.png)
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-3-ylmethanone](/img/structure/B5267471.png)
![5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide](/img/structure/B5267479.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5267483.png)
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5267489.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5267496.png)
![(5E)-5-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1-[2-(4-FLUOROPHENYL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5267511.png)
![2-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}quinoline](/img/structure/B5267512.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5267513.png)

![1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5267528.png)
![2-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5267529.png)
